molecular formula C14H19N3O B12615766 2-Cyclopentylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide CAS No. 918824-38-1

2-Cyclopentylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide

Cat. No.: B12615766
CAS No.: 918824-38-1
M. Wt: 245.32 g/mol
InChI Key: VVJLLXHWBSPCGB-UHFFFAOYSA-N
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Description

2-Cyclopentylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide is a chemical compound that belongs to the class of hydrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide typically involves a one-pot reaction. This method includes the reaction of aldehydes or ketones with hydrazine hydrate and phenylisocyanate in methanol. The reaction conditions are generally mild, and the process is efficient, yielding high amounts of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, often used in anhydrous conditions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols), typically used in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, reduction may yield hydrazine derivatives, and substitution may yield various substituted hydrazine compounds.

Scientific Research Applications

2-Cyclopentylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopentylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopentylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide is unique due to its specific hydrazine and carboxamide functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

2-Cyclopentylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by diverse sources and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H18_{18}N4_{4}O
  • Molecular Weight : 270.33 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the hydrazine and carboxamide functional groups allows for significant interactions with enzymes and receptors involved in disease processes.

Antimicrobial Activity

Research has indicated that derivatives of compounds containing the 2,5-dimethylphenyl moiety exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against Staphylococcus aureus and other drug-resistant pathogens . The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL
Compound CMRSA8 µg/mL

Anticancer Activity

Studies have also explored the anticancer potential of similar hydrazine derivatives. In vitro assays using cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) have shown that these compounds can induce apoptosis and inhibit cell proliferation .

Table 2: Anticancer Activity in Cell Lines

Compound NameCell LineIC50_{50} (µM)
2-Cyclopentylidene...A54915.5
2-Cyclopentylidene...Caco-212.3

Case Studies

  • Case Study on Antimicrobial Efficacy : A study investigating the efficacy of a series of hydrazone derivatives found that modifications to the phenyl group significantly enhanced activity against resistant strains of bacteria. The incorporation of the 2,5-dimethylphenyl group was crucial for maintaining high activity levels .
  • Case Study on Anticancer Properties : Another research effort focused on synthesizing various hydrazone derivatives, revealing that the introduction of cyclopentylidene groups improved selectivity towards cancer cells while minimizing toxicity to normal cells .

Properties

CAS No.

918824-38-1

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

1-(cyclopentylideneamino)-3-(2,5-dimethylphenyl)urea

InChI

InChI=1S/C14H19N3O/c1-10-7-8-11(2)13(9-10)15-14(18)17-16-12-5-3-4-6-12/h7-9H,3-6H2,1-2H3,(H2,15,17,18)

InChI Key

VVJLLXHWBSPCGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)NN=C2CCCC2

Origin of Product

United States

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